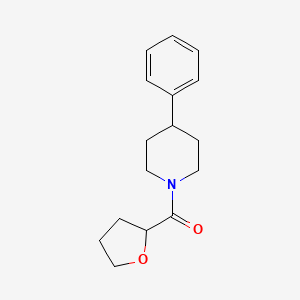
(4-Methoxyphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPMP and has been synthesized using different methods. The purpose of
作用機序
The exact mechanism of action of MPMP is not well understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. MPMP has been found to have an affinity for both the D2 and 5-HT2A receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
MPMP has been found to have a range of biochemical and physiological effects. Studies have shown that it can increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. MPMP has also been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using MPMP in lab experiments is that it has a high affinity for the D2 and 5-HT2A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using MPMP is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on MPMP. One area of interest is in the development of new drugs based on the structure of MPMP. Another area of interest is in understanding the mechanism of action of MPMP and how it interacts with other neurotransmitter systems in the brain. Additionally, studies are needed to determine the long-term effects of MPMP on brain function and behavior. Finally, there is a need for more studies to determine the safety and efficacy of MPMP in humans.
Conclusion
In conclusion, (4-Methoxyphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its mechanism of action is not well understood. MPMP has been found to have potential as an antipsychotic drug and has been studied for its effects on the dopamine and serotonin receptors in the brain. Despite its potential, more research is needed to determine the safety and efficacy of MPMP in humans.
合成法
The synthesis of MPMP has been achieved using various methods, including the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated to obtain the desired product. Other methods involve the reaction of 4-methoxybenzaldehyde with pyridine-4-carbaldehyde in the presence of a base such as sodium ethoxide.
科学的研究の応用
MPMP has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of interest is in the development of new drugs. MPMP has been found to have potential as an antipsychotic drug and has been studied for its effects on the dopamine and serotonin receptors in the brain.
特性
IUPAC Name |
(4-methoxyphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-6-4-14(5-7-15)17(20)19-12-2-3-16(19)13-8-10-18-11-9-13/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQFESVIWRAMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

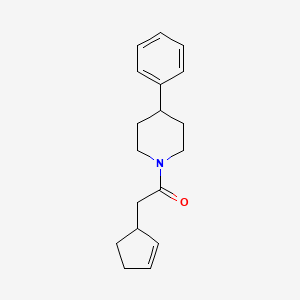
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)
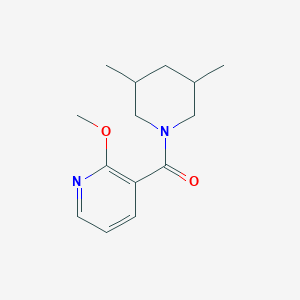
![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
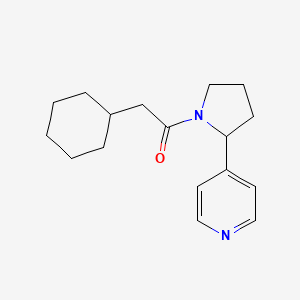
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

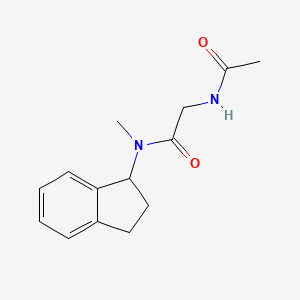

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
